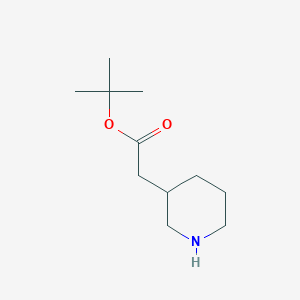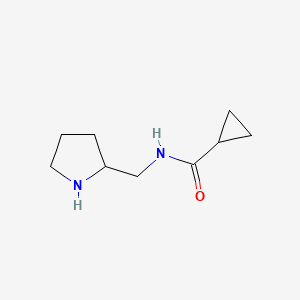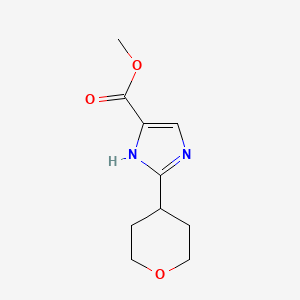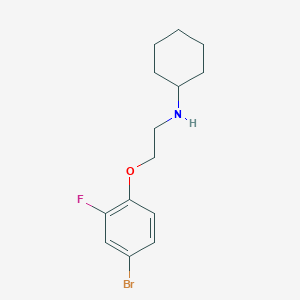
5-(aminomethyl)-N-benzylpyridin-2-amine
Overview
Description
In organic chemistry, an aminomethyl group is a monovalent functional group with formula −CH2−NH2. It can be described as a methyl group substituted by an amino group . The compound you mentioned seems to be a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .
Synthesis Analysis
While specific synthesis methods for “5-(aminomethyl)-N-benzylpyridin-2-amine” are not available, similar compounds have been synthesized using various methods. For instance, amination–oxidation–amination–reduction (AOAR) strategy was proposed for the synthesis of 2,5-bis (N-methyl-aminomethyl)furan from HMF via the intermediate 2,5-bis (N-methyl-iminomethyl)furan . Another study reported the N-alkylation reaction of N-benzoyl 5-(aminomethyl)tetrazole with benzyl bromide .Molecular Structure Analysis
The molecular structure of a compound can be investigated using various techniques such as ATR-FTIR spectroscopy, Scanning Electron Microscopy (SEM), and Dynamic Light Scattering (DLS) . These techniques can provide insights into the molecular structure, morphology, and growth mechanism of the compound.Chemical Reactions Analysis
Amines, including primary and secondary amines, can react rapidly with acid chlorides or acid anhydrides to form amides . This reaction typically takes place rapidly at room temperature and provides high reaction yields .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined by various methods. These properties are obtained by the bulk behavior of solute and its reciprocal action in a solvent .Scientific Research Applications
Synthesis and Antimicrobial Activities
A study by Senbagam, Vanangamudi, & Thirunarayanan (2016) explored the synthesis of substituted (E)-N-benzylidene-5-bromopyridin-2-amine compounds from 5-bromo-2-aminopyridine. The antimicrobial activities of these synthesized imines were also investigated, revealing their potential application in this field.
Aminomethylation and Azo-Coupling
Research by Smirnov et al. (1973) focused on the aminomethylation and azo-coupling reactions of 5-benzyl-3-hydroxypyridine. The study provided insights into the chemical behavior and reactivity of similar compounds, including 5-(aminomethyl)-N-benzylpyridin-2-amine.
Electrophilic Benzylation
Kowalski (1993) conducted a study on the electrophilic benzylation of the pyridine ring, specifically investigating the reaction of 2-aminopyridine and 2-benzylaminopyridine with benzyl chlorides. This research (Kowalski, 1993) contributes to the understanding of chemical processes related to 5-(aminomethyl)-N-benzylpyridin-2-amine.
Palladium-Catalyzed Synthesis
The synthesis of benzylic amines through palladium-catalyzed carbonylative aminohomologation of aryl halides was explored by Peng et al. (2018). This research highlights a method that could be applicable in synthesizing 5-(aminomethyl)-N-benzylpyridin-2-amine and similar compounds.
Fluorescence and Mass Spectrometry
Research by Yan (2010) focused on a dual-sensitive probe for the determination of aliphatic amines with fluorescence and online atmospheric pressure chemical ionization mass spectrometry. This study could be relevant in understanding the analytical applications of compounds like 5-(aminomethyl)-N-benzylpyridin-2-amine.
Mechanism of Action
Safety and Hazards
Future Directions
The development of effective methods for the preparation of amines from bio-based renewable materials is an attractive prospect in view of establishing the sustainable development of societies . Furthermore, fluorescent chemosensors have evolved to incorporate many optical-based modalities and strategies, and this field is expected to grow exponentially in the future .
properties
IUPAC Name |
5-(aminomethyl)-N-benzylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3/c14-8-12-6-7-13(16-10-12)15-9-11-4-2-1-3-5-11/h1-7,10H,8-9,14H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BREABVHQHCVVGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC=C(C=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(aminomethyl)-N-benzylpyridin-2-amine | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[[4-(Trifluoromethyl)phenyl]methoxy]-pyrrolidine](/img/structure/B1399562.png)

![1-[(Oxan-4-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B1399565.png)


methylamine](/img/structure/B1399569.png)
![1-[(5-Bromothiophen-2-yl)methyl]-4,4-dimethylpiperidine](/img/structure/B1399570.png)
![{[4-(2,2-Difluoroethoxy)phenyl]methyl}(2-methylpropyl)amine](/img/structure/B1399572.png)





